2-Amino-4-fluoro-5-methylbenzene-1-thiol

描述

Nomenclature and Structural Classification

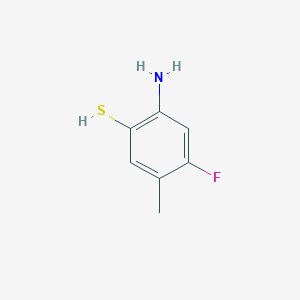

2-Amino-4-fluoro-5-methylbenzene-1-thiol (CAS: 1565977-92-5) is a fluorinated aromatic thiol with the molecular formula C₇H₈FNS and a molecular weight of 157.21 g/mol . Its IUPAC name, 2-amino-4-fluoro-5-methylbenzenethiol, reflects the substitution pattern on the benzene ring:

- An amino group (-NH₂) at position 2.

- A fluoro group (-F) at position 4.

- A methyl group (-CH₃) at position 5.

- A thiol group (-SH) at position 1.

The compound’s structure is characterized by a planar benzene core with distinct electronic effects from the electron-withdrawing fluorine and electron-donating amino and thiol groups. This combination creates unique reactivity patterns, particularly in nucleophilic aromatic substitution and S-arylation reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FNS |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 1565977-92-5 |

| Synonyms | AKOS026732052; ZINC125326991 |

Historical Context and Development

The compound emerged in the early 2010s alongside growing interest in fluorinated aromatic thiols for materials science and pharmaceutical applications. Early synthetic routes involved multi-step processes, such as nitration of 4-fluoro-5-methylbenzene followed by thiolation. A notable advance was reported in 2022, where a one-pot synthesis using sodium hydroxide and ethylene glycol achieved a 44% yield, streamlining production.

Fluorinated thiols gained prominence due to their ability to modulate surface properties in organic electronics. For example, fluorinated thiol-treated gold electrodes demonstrated enhanced charge transport in pentacene-based transistors, highlighting their role in improving device performance.

Significance in Organic Chemistry Research

The compound’s functional groups make it a versatile intermediate:

- Thiol Group : Enables formation of disulfides, metal complexes, and thioethers. Its reactivity in S-arylation is critical for synthesizing benzothiazoles, a class of compounds with antimicrobial and anticancer properties.

- Amino Group : Facilitates Schiff base formation and participation in cyclization reactions.

- Fluorine Atom : Enhances metabolic stability and lipophilicity in drug candidates while influencing electronic properties in materials.

Table 2: Key Reactivity Pathways

Current Research Landscape

Recent studies focus on three domains:

- Catalysis : Organocatalyzed S-arylation using silyl-protected dithiols enables rapid synthesis of fluorinated polymers at room temperature.

- Materials Science : Fluorinated thiols modify gold surfaces to optimize work functions in organic field-effect transistors (OFETs).

- Pharmaceuticals : Derivatives show promise as kinase inhibitors and antimicrobial agents, with computational models predicting binding affinities to bacterial targets.

A 2025 study demonstrated the compound’s utility in synthesizing 3-fluoro-5-aminolevulinic acid , a photosensitizer for photodynamic therapy. Meanwhile, advances in computational chemistry have elucidated its role in thiol-aromatic interactions , where π→σ* orbital interactions enhance stability in protein-ligand complexes.

Structure

2D Structure

属性

IUPAC Name |

2-amino-4-fluoro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFAQMTGCJCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nitration of 4-fluoro-5-methylbenzene, followed by reduction to introduce the amino group. The thiol group can be introduced via thiolation reactions using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: The nitro group (if present) can be reduced to an amino group.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

- Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

- Disulfides: Formed from the oxidation of the thiol group.

- Amines: Resulting from the reduction of nitro groups.

- Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

化学反应分析

Types of Reactions

2-Amino-4-fluoro-5-methylbenzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Amines: Resulting from the reduction of nitro groups.

Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

2-Amino-4-fluoro-5-methylbenzene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Amino-4-fluoro-5-methylbenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Amino-4-fluoro-2-methylphenol

- Molecular Formula: C₇H₆FNO

- Molecular Weight : 155.13 g/mol

- Key Differences :

- Replaces the thiol (-SH) group with a hydroxyl (-OH) at position 1.

- Methyl group at position 2 instead of 4.

- Implications: Solubility: The hydroxyl group increases hydrogen bonding capacity, enhancing water solubility compared to the thiol analog. Reactivity: Thiols are stronger nucleophiles than phenols, making the target compound more reactive in disulfide bond formation or metal chelation .

C₁₀H₈BrNO (Brominated Analog)

- Molecular Weight : 474.73 g/mol (95% purity)

- Key Differences :

- Bromine replaces fluorine at position 4.

- Larger molecular weight due to bromine’s atomic mass.

- Steric Impact: Bromine’s larger size may hinder interactions in biological systems compared to fluorine .

2-(4-Benzylphenyl)acetonitrile

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : 207.28 g/mol

- Key Differences: Lacks functional groups (thiol, amino, fluorine) critical for hydrogen bonding. Features a benzylphenyl group and nitrile (-CN).

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| 2-Amino-4-fluoro-5-methylbenzene-1-thiol | 156.20 | -SH, -NH₂, -F | High nucleophilicity (thiol), moderate acidity |

| 5-Amino-4-fluoro-2-methylphenol | 155.13 | -OH, -NH₂, -F | Enhanced solubility, weaker nucleophilicity |

| C₁₀H₈BrNO | 474.73 | -Br, -NO | Lower electronegativity, steric hindrance |

生物活性

2-Amino-4-fluoro-5-methylbenzene-1-thiol, also known by its CAS number 1565977-92-5, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

The compound features a thiol (-SH) group, which is crucial for its biological activity. The presence of the amino and fluoro substituents enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The thiol group allows for nucleophilic attacks on electrophilic centers in target proteins, leading to enzyme inhibition or modulation of signaling pathways. This mechanism is particularly relevant in the context of drug development, where such interactions can lead to therapeutic effects.

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes due to its structural resemblance to natural substrates. It is hypothesized that the compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby disrupting their normal function.

Case Studies

- Anticancer Activity : A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For example, certain benzo[b]furan derivatives exhibited IC50 values ranging from <0.01 to 73.4 µM across multiple cancer types . Although direct studies on this compound are needed, these findings suggest that similar thiol-containing compounds could possess anticancer properties.

- Neuroprotective Effects : Thiol compounds have been investigated for their neuroprotective roles, particularly in conditions like oxidative stress and neurodegeneration. The ability of thiols to scavenge free radicals may contribute to neuroprotection, although specific data on this compound remains sparse.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Thiol group, amino group, fluoro | Potential enzyme inhibitor | TBD |

| Benzosiloxaboroles | Thiol group | High activity against MSSA and MRSA | 1.56 - 12.5 |

| Benzo[b]furan derivatives | Various substituents | Antiproliferative effects | <0.01 - 73.4 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-fluoro-5-methylbenzene-1-thiol, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis starting from halogenated precursors (e.g., 4-chloro-5-fluorobenzoic acid derivatives) is common. For example, nucleophilic aromatic substitution (SNAr) with thiourea under basic conditions (e.g., KOH/EtOH) can introduce the thiol group. Temperature control (80–100°C) and inert atmosphere (N₂) are critical to avoid oxidation of the thiol group .

- Data Consideration : Monitor intermediates via TLC and confirm purity using HPLC (>95% by area normalization). Yields typically range from 45–65%, with side products including disulfides (due to thiol oxidation) or incomplete substitution .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons, methyl group integration).

- FT-IR : Identify S-H stretching (~2550 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., [M+H]+ = 172.05 Da) and fragmentation patterns to rule out impurities .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Guidelines : Store at –20°C under inert gas (argon) to prevent thiol oxidation. Avoid freeze-thaw cycles and exposure to light, as UV radiation can degrade the aromatic amine .

Advanced Research Questions

Q. How do electronic effects of the methyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine meta to the thiol group activates the ring for electrophilic substitution but may sterically hinder coupling partners (e.g., Pd-catalyzed Suzuki reactions). The methyl group ortho to the amino moiety enhances steric bulk, potentially reducing reaction rates. Computational DFT studies (e.g., Fukui indices) can predict reactive sites .

- Experimental Design : Compare coupling efficiency with/without methyl/fluoro groups using model substrates. Track kinetics via in situ NMR .

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) from independent studies be resolved?

- Troubleshooting :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton resonances significantly. Re-run spectra in consistent solvents.

- Dynamic Effects : Amino-thiol tautomerism may cause splitting; variable-temperature NMR (VT-NMR) can identify equilibrium states .

- Collaborative Validation : Cross-reference data with public databases (e.g., PubChem entries for analogous structures) .

Q. What strategies mitigate interference from disulfide byproducts during biological assays?

- Purification : Use RP-HPLC with a C18 column and 0.1% TFA in mobile phase to separate thiol (-SH) and disulfide (-S-S-) species.

- In Situ Stabilization : Add reducing agents (e.g., TCEP, 1–5 mM) to assay buffers to maintain thiol integrity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 188–196°C vs. 182–184°C)?

- Root Cause : Impurities (e.g., residual solvents, disulfides) lower observed melting points. Recrystallization from ethanol/water (7:3 v/v) improves purity.

- Validation : Perform DSC analysis at a controlled heating rate (5°C/min) to obtain precise melting ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。